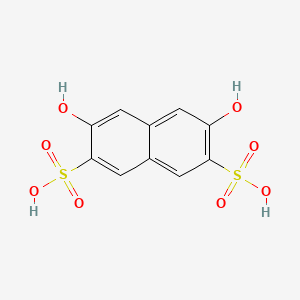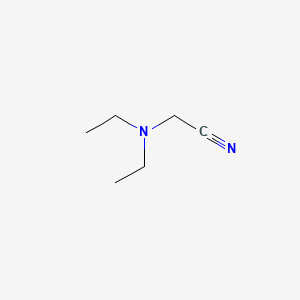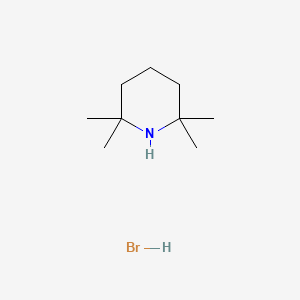
二甲基膦酰乙酸乙酯
描述
It is also known by other names such as Ethoxycarbonylmethylphosphonic acid dimethylester and Phosphonoacetic acid P,P-dimethyl ethylester . It is used as a reactant for the synthesis of non-nucleoside inhibitors of HCV polymerase NS5B, Neuropeptide Y1 receptor antagonists, and Alkenylcarboxylates from Horner-Wadsworth-Emmons reactions .
Molecular Structure Analysis
The molecular formula of Ethyl dimethylphosphonoacetate is C6H13O5P . It has a molecular weight of 196.14 .
Chemical Reactions Analysis
Ethyl dimethylphosphonoacetate is used as a reactant for the synthesis of non-nucleoside inhibitors of HCV polymerase NS5B, Neuropeptide Y1 receptor antagonists, and Alkenylcarboxylates from Horner-Wadsworth-Emmons reactions . It is also used in enantioselective transfer hydrogenation for the preparation of the C7-C14 fragment of ulapualide A .
Physical And Chemical Properties Analysis
Ethyl dimethylphosphonoacetate is a liquid at 20°C . It has a boiling point of 135°C/10 mmHg and a flash point of 99°C . The specific gravity at 20/20 is 1.21 , and the refractive index is 1.43 .
科学研究应用
非核苷类抑制剂的合成
二甲基膦酰乙酸乙酯: 被用作合成HCV聚合酶NS5B的非核苷类抑制剂的反应物 。 这些抑制剂对治疗丙型肝炎至关重要,因为它们通过靶向NS5B聚合酶(一种对病毒RNA合成必不可少的酶)来干扰病毒的复制。
神经肽Y1受体拮抗剂
该化合物用作开发神经肽Y1受体拮抗剂的前体 。 这些拮抗剂在治疗肥胖症和焦虑症方面具有潜在的治疗应用,因为它们可以调节神经肽Y1受体的活性,而神经肽Y1受体在摄食行为和压力反应中起作用。
Horner-Wadsworth-Emmons反应
在有机化学中,二甲基膦酰乙酸乙酯 用于Horner-Wadsworth-Emmons(HWE)反应合成烯基羧酸酯 。 HWE反应是一种烯化过程,形成碳-碳双键,这是构建复杂有机分子中的一个基本步骤。
对映选择性转移氢化
研究人员使用这种化学物质在对映选择性转移氢化反应中制备ulapalide A的C7-C14片段 。 Ulapualide A是一种具有潜在抗癌特性的天然产物,其合成涉及创建特定的手性中心,这得益于使用二甲基膦酰乙酸乙酯。
分子内迈克尔反应
该化合物也是分子内迈克尔反应的反应物 。 这些反应是一种共轭加成,在分子内形成环,这是合成各种环状化合物(包括药物和天然产物)的关键策略。
肽醛的烯化
最后,二甲基膦酰乙酸乙酯 用于用稳定的叶立德烯化肽醛 。 此应用在肽合成中尤为重要,因为在肽链中引入双键会导致形成结构多样且具有生物活性的肽。
安全和危害
Ethyl dimethylphosphonoacetate is classified as a combustible liquid . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .
作用机制
Target of Action
Ethyl dimethylphosphonoacetate is a biochemical used in proteomics research It’s known to be a reactant for the synthesis of non-nucleoside inhibitors of hcv polymerase ns5b and neuropeptide y1 receptor antagonists .
Mode of Action
It is known to participate in various reactions such as enantioselective transfer hydrogenation, intramolecular Michael reactions, and olefination of peptidyl aldehydes with stabilized ylides . These reactions suggest that Ethyl dimethylphosphonoacetate interacts with its targets to induce changes in their biochemical properties.
Biochemical Pathways
Ethyl dimethylphosphonoacetate is involved in the synthesis of alkenylcarboxylates from Horner-Wadsworth-Emmons reactions . It also participates in the preparation of the C7-C14 fragment of ulapualide A through enantioselective transfer hydrogenation . These biochemical pathways and their downstream effects contribute to the biological activity of Ethyl dimethylphosphonoacetate.
Pharmacokinetics
Its physical properties such as boiling point (134 °c/10 mmhg), density (1188 g/mL at 25 °C), and refractive index (n20/D 1435) are known . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Its role as a reactant in various biochemical reactions suggests that it contributes to the synthesis of other compounds with specific biological activities .
属性
IUPAC Name |
ethyl 2-dimethoxyphosphorylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O5P/c1-4-11-6(7)5-12(8,9-2)10-3/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNISAHOCCASGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185043 | |
| Record name | Ethyl (dimethoxyphosphinoyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
311-46-6 | |
| Record name | Ethyl 2-(dimethoxyphosphinyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=311-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (dimethoxyphosphinoyl)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000311466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (dimethoxyphosphinoyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (dimethoxyphosphinoyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.658 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(4-methoxyphenyl)-](/img/structure/B1584406.png)


![4-[(2,5-dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B1584410.png)







